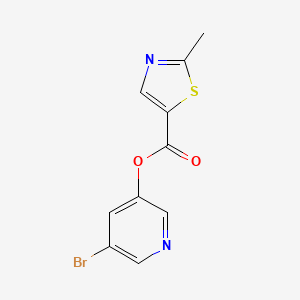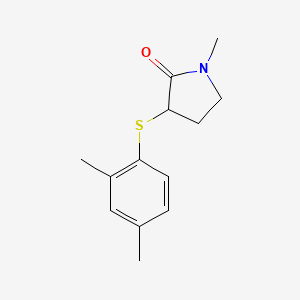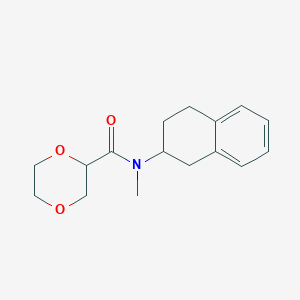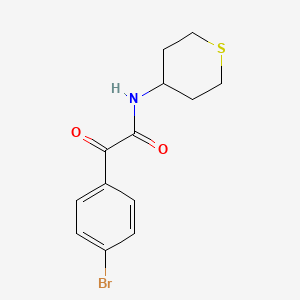
(5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a thiazole ring, which are linked by a methyl group. This compound has been synthesized using various methods, and its properties have been extensively studied to understand its mechanism of action and potential applications.
Mécanisme D'action
The mechanism of action of (5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to act by inhibiting specific molecular targets involved in disease progression. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival, leading to apoptosis or programmed cell death.
Biochemical and Physiological Effects:
(5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate has been shown to have various biochemical and physiological effects, depending on the specific disease target. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in the treatment of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, leading to tumor regression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate is its high potency and specificity against disease targets. This makes it an attractive candidate for drug development. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for research on (5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate. One area of focus could be the development of more efficient and cost-effective synthesis methods. Another area of focus could be the evaluation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of (5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-bromo-5-chloropyridine with 2-methyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution reaction, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
(5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. It has been shown to exhibit potent activity against various disease targets, including cancer, inflammation, and infectious diseases.
Propriétés
IUPAC Name |
(5-bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2S/c1-6-13-5-9(16-6)10(14)15-8-2-7(11)3-12-4-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRPMLMNXXLROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)OC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)
![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)
![2-(3-Fluorophenyl)-2-[methyl-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetamide](/img/structure/B7594494.png)
![N-cyclopropyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7594512.png)
![[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7594519.png)
![3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7594523.png)
![1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile](/img/structure/B7594526.png)
![1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7594537.png)
![4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide](/img/structure/B7594538.png)




![(2S)-1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol](/img/structure/B7594589.png)